molecular formula C8H5BrOS B3045021 3-Bromobenzo[b]thiophen-5-ol CAS No. 101494-83-1

3-Bromobenzo[b]thiophen-5-ol

Cat. No.: B3045021
CAS No.: 101494-83-1
M. Wt: 229.10
InChI Key: FQTRHZPASURPBM-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophen-5-ol: is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

3-Bromobenzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown potential antimicrobial activities, suggesting interactions with enzymes and proteins involved in bacterial and fungal growth

Cellular Effects

The compound has demonstrated effects on various types of cells and cellular processes . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is yet to be fully understood.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be fully determined . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromobenzo[b]thiophen-5-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can also undergo reduction reactions to form dehalogenated products using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzo[b]thiophenes.

    Oxidation: Formation of benzo[b]thiophene-5-one.

    Reduction: Formation of benzo[b]thiophene.

Comparison with Similar Compounds

  • 3-Chlorobenzo[b]thiophen-5-ol
  • 3-Iodobenzo[b]thiophen-5-ol
  • 3-Fluorobenzo[b]thiophen-5-ol

Comparison:

Properties

IUPAC Name

3-bromo-1-benzothiophen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRHZPASURPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307637
Record name 3-Bromobenzo[b]thiophene-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101494-83-1
Record name 3-Bromobenzo[b]thiophene-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101494-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzo[b]thiophene-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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